molecular formula C22H39ClN2O6S B1663621 Tirofiban hydrochloride CAS No. 150915-40-5

Tirofiban hydrochloride

Cat. No. B1663621
CAS RN: 150915-40-5
M. Wt: 495.1 g/mol
InChI Key: HWAAPJPFZPHHBC-FGJQBABTSA-N
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Description

Tirofiban Hydrochloride is a potent non-peptide, glycoprotein IIb/IIIa inhibitor . It is used to prevent blood clots or heart attacks in people with severe chest pain or other conditions, and in those who are undergoing a procedure called angioplasty (to open blocked arteries) .


Synthesis Analysis

This compound can be prepared through substitution, condensation, reduction, salification, and other reactions . The process involves reducing an intermediate I to obtain an intermediate II, performing a chlorination reaction on the intermediate II and SOCl2 in the presence of Lewis acid chloride to obtain an intermediate III, performing etherification on the intermediate III and N-butyl sulfonyl-L-tyrosine in the presence of an iodination reagent, and performing hydrogenation and salification to obtain this compound .


Molecular Structure Analysis

The molecular formula of this compound is C22H36N2O5S .


Chemical Reactions Analysis

This compound works by inhibiting the glycoprotein IIb/IIIa receptor on the surface of platelets . This receptor plays a crucial role in platelet aggregation and clot formation. By blocking this receptor, Tirofiban helps prevent the formation of blood clots .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 223225 ℃ . Its molecular weight is 495.07 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tirofiban Hydrochloride : this compound is synthesized from 4-(4-piperidinyl)-1-chlorobutane and L-tyrosine through a series of seven chemical reactions. This synthesis method is characterized by its low toxicity, simple operation, and a high yield of up to 21.6% (Li Zhi-yu, 2013).

Cardiovascular Applications

  • Treatment of Coronary Heart Disease : this compound is effective in treating coronary heart disease and can reduce homocysteine levels, thereby alleviating atherosclerosis progression. It also reduces myocardial ischemia severity and levels of fibrinogen and high-sensitivity C-reactive protein (Yin Chen, 2017).
  • Use in Percutaneous Coronary Intervention : In patients undergoing primary percutaneous coronary intervention for acute myocardial infarction, this compound has been shown to be effective and safe (Liu De-lin, 2012).
  • Non-ST Elevation Acute Coronary Syndrome : this compound shows positive application effects in the early phase of non-ST elevation acute coronary syndrome intervention treatment. It is characterized as safe, effective, and associated with fewer adverse reactions (Li Wen-jin, 2014).

Stroke Applications

  • Thrombolytic Therapy for Ischemic Stroke : this compound, when used in thrombolytic therapy for ischemic stroke, is highly effective and safe. It significantly reduces platelet aggregation and has a low incidence of major adverse reactions (Ruixian Wang et al., 2019).
  • Platelet Glycoprotein IIb/IIIa Receptor Inhibition : Tirofiban is a selective glycoprotein IIb/IIIa receptor inhibitor and has been evaluated for its use in progressive stroke, intravenous thrombolysis, and endovascular treatment in ischemic stroke patients. It has shown promise in preventing stroke progression, stent thrombosis, and improving functional independence [(Ming Yang et al., 2019)](https://consensus.app/papers/platelet-glycoprotein-iibiiia-receptor-inhibitor-yang/fd3ac034af075ed6a53a89453a7093f2/?utm_source=chatgpt).

Vasorelaxation in the Coronary Artery

  • Endothelium-Dependent Vasorelaxation : this compound induces endothelium-dependent vasorelaxation in the coronary artery by activating the PI3K/Akt/eNOS pathway. This effect is attributed to its role in increasing NO production and subsequent vasodilation (Tianyang Xia et al., 2016).

Pharmacokinetics and Safety

  • Clinical Pharmacokinetics : The pharmacokinetics of tirofiban in humans indicate that it is predominantly excreted renally, with negligible metabolism. Its volume of distribution and systemic clearance vary, and renal function may influence its excretion (K. Kondo & K. Umemura, 2002).
  • Safety in Acute Ischemic Stroke : The Safety of Tirofiban in acute Ischemic Stroke (SaTIS) trial suggests that tirofiban might be safe in acute moderate ischemic stroke, even when administered within a large time window after symptom onset. It may also contribute to reduced mortality in the late outcome (M. Siebler et al., 2011).

Mechanism of Action

Target of Action

Tirofiban hydrochloride primarily targets the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor plays a crucial role in platelet aggregation, a process that contributes to the formation of blood clots .

Mode of Action

This compound acts as a reversible antagonist of the GP IIb/IIIa receptor . It inhibits the binding of fibrinogen to the GP IIb/IIIa receptor , which is a key step in platelet aggregation . By blocking this interaction, this compound helps prevent the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the platelet aggregation pathway . By inhibiting the GP IIb/IIIa receptor, this compound prevents fibrinogen-dependent platelet aggregation and the subsequent formation of thrombi . This contributes to major atherosclerotic complications in the development, progression, and resolution of acute ischemic stroke .

Pharmacokinetics

This compound exhibits the following ADME properties:

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of blood clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . It inhibits platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events .

Safety and Hazards

Tirofiban Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Despite promising results, further studies powered for clinical outcomes are needed to determine the efficacy of Tirofiban for functional endpoints . The pharmacodynamic FABOLUS FASTER trial might initiate a newfound interest in Tirofiban as a treatment option for STEMI patients .

properties

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAAPJPFZPHHBC-FGJQBABTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048635
Record name Tirofiban hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150915-40-5
Record name Tirofiban hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150915-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tirofiban hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirofiban hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIROFIBAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Tirofiban hydrochloride?

A1: this compound acts as a potent antagonist of the platelet glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3). []

Q2: How does this compound interact with its target?

A2: this compound competitively inhibits the binding of fibrinogen to the platelet GP IIb/IIIa receptor. [, ] This binding is crucial for platelet aggregation, a key process in thrombus formation.

Q3: What are the downstream effects of this compound binding to its target?

A3: By blocking the GP IIb/IIIa receptor, this compound effectively inhibits platelet aggregation [, ] and thrombus formation. [, ] This ultimately leads to improved blood flow and reduced risk of ischemic events in patients with acute coronary syndromes (ACS).

Q4: What is the molecular formula and weight of this compound?

A4: Although the provided abstracts do not explicitly state the molecular formula and weight of this compound, they describe it as a "non-peptide" [, ] antagonist. More detailed information on the molecular structure can be found in chemical databases and publications focusing on its synthesis. []

Q5: Is there any information on the spectroscopic data of this compound in the provided abstracts?

A5: While the abstracts don't delve into the spectroscopic characterization of this compound, one study mentions using high-performance liquid chromatography (HPLC) [] to assess its content and degradation products. Another study utilizes HPLC for chiral separation and determination of the R-isomer. [] This suggests that HPLC plays a significant role in analyzing this compound.

Q6: Are there formulations designed to enhance the stability of this compound injections?

A7: Yes, research has focused on developing stable this compound injection solutions. One approach involves incorporating sodium chloride and a pH buffer solution into the formulation. [] This method aims to minimize pH changes after sterilization and reduce the formation of visible foreign matter or insoluble particles during long-term storage, ultimately improving the safety of intravenous injections. [] Another study highlighted the use of L-arginine in the injection formula to reduce insoluble particles compared to formulas using pH buffer solutions or arginine aspirin. []

Q7: What is the primary clinical use of this compound?

A8: this compound is primarily indicated for the treatment of acute coronary syndromes (ACS). [, , , , , , , , , , , , , , , , ] It's frequently employed during percutaneous coronary intervention (PCI) to prevent ischemic complications.

Q8: How effective is this compound in treating ACS?

A9: Numerous studies demonstrate that this compound effectively improves coronary blood flow, reduces the incidence of major adverse cardiac events (MACE), and improves clinical outcomes in patients with ACS. [, , , , , , , , , , , , , , , ]

Q9: Are there specific subgroups of ACS patients where this compound shows particular benefit?

A10: Research suggests that this compound may be particularly beneficial for high-risk patients with unstable angina pectoris, [] acute myocardial infarction (AMI), [, ] and ACS complicated by diabetes. [, ]

Q10: Does the TIMI flow grade impact the effectiveness of this compound?

A11: Studies indicate that patients with lower TIMI flow grades before PCI experience more significant improvements in coronary blood flow when treated with this compound. [, ] This highlights the drug's potential to enhance blood flow in more severe cases of coronary artery obstruction.

Q11: Are there specific precautions or monitoring strategies related to the use of this compound?

A13: Close monitoring of patients' bleeding risk and platelet count is crucial during this compound therapy. [, ] Dosage adjustments or alternative treatments may be necessary in patients at high risk of bleeding.

Q12: What analytical techniques are commonly used to quantify this compound?

A14: High-performance liquid chromatography (HPLC) is a primary method for determining the concentration of this compound in various matrices. [, , ]

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